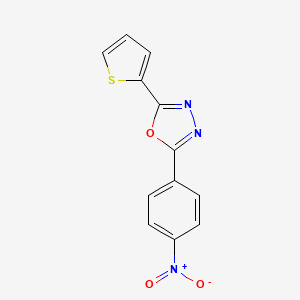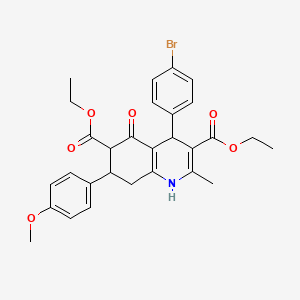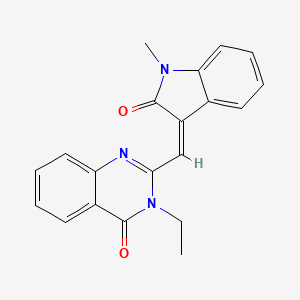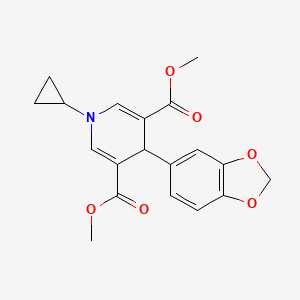
2-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrofenil)-5-(tiofeno-2-il)-1,3,4-oxadiazol es un compuesto heterocíclico que ha despertado un interés significativo en el campo de la química medicinal debido a sus posibles actividades biológicas. El compuesto presenta un anillo de 1,3,4-oxadiazol, que es conocido por su estabilidad y capacidad para participar en diversas reacciones químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(4-Nitrofenil)-5-(tiofeno-2-il)-1,3,4-oxadiazol típicamente implica la ciclización de hidrazidas apropiadas con ácidos carboxílicos o sus derivados. Un método común involucra la reacción de la hidrazida del ácido 4-nitrobenzoico con el ácido tiofeno-2-carboxílico en presencia de un agente deshidratante como el oxicloruro de fósforo. La reacción generalmente se lleva a cabo bajo condiciones de reflujo, y el producto se purifica por recristalización.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para 2-(4-Nitrofenil)-5-(tiofeno-2-il)-1,3,4-oxadiazol no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para maximizar el rendimiento y la pureza. Los reactores de flujo continuo y otras técnicas avanzadas pueden emplearse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(4-Nitrofenil)-5-(tiofeno-2-il)-1,3,4-oxadiazol experimenta diversas reacciones químicas, que incluyen:
Reducción: El grupo nitro puede reducirse a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador (por ejemplo, paladio sobre carbono) o reductores químicos como el cloruro de estaño(II).
Sustitución: El compuesto puede participar en reacciones de sustitución aromática nucleofílica, particularmente en el anillo nitrofenilo, donde el grupo nitro puede ser reemplazado por otros nucleófilos.
Oxidación: El anillo de tiofeno puede sufrir oxidación para formar sulfoxidos o sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reactivos y Condiciones Comunes
Reducción: Gas hidrógeno, paladio sobre carbono, cloruro de estaño(II).
Sustitución: Nucleófilos como aminas, tioles o alcóxidos.
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Principales Productos Formados
Reducción: 2-(4-Aminofenil)-5-(tiofeno-2-il)-1,3,4-oxadiazol.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Oxidación: Sulfoxidos o sulfonas del anillo de tiofeno.
Aplicaciones Científicas De Investigación
Química Medicinal: El compuesto exhibe posibles actividades antimicrobianas, antifúngicas y anticancerígenas. Se ha investigado como un compuesto principal para el desarrollo de nuevos agentes terapéuticos.
Ciencia de Materiales: Debido a su estructura heterocíclica estable, puede utilizarse en el diseño de semiconductores orgánicos y otros materiales avanzados.
Estudios Biológicos: Las interacciones del compuesto con macromoléculas biológicas, como proteínas y ácidos nucleicos, son de interés para comprender su mecanismo de acción y posibles usos terapéuticos.
Mecanismo De Acción
El mecanismo de acción exacto de 2-(4-Nitrofenil)-5-(tiofeno-2-il)-1,3,4-oxadiazol varía según su aplicación. En estudios antimicrobianos, se cree que interfiere con la síntesis de la pared celular bacteriana o la función de las proteínas. En la investigación anticancerígena, el compuesto puede inducir apoptosis o inhibir la proliferación celular al interactuar con objetivos moleculares y vías específicas, como el ADN o enzimas clave involucradas en la regulación del ciclo celular.
Comparación Con Compuestos Similares
Compuestos Similares
2-(4-Nitrofenil)-5-fenil-1,3,4-oxadiazol: Estructura similar pero carece del anillo de tiofeno, lo que puede afectar su reactividad química y actividad biológica.
2-(4-Nitrofenil)-5-(furano-2-il)-1,3,4-oxadiazol: Contiene un anillo de furano en lugar de tiofeno, lo que puede influir en sus propiedades electrónicas e interacciones con objetivos biológicos.
Singularidad
2-(4-Nitrofenil)-5-(tiofeno-2-il)-1,3,4-oxadiazol es único debido a la presencia tanto del grupo nitrofenilo como del grupo tiofenilo, que confieren propiedades electrónicas y estéricas distintas. Estas características mejoran su reactividad y potencial para diversas aplicaciones en química medicinal y ciencia de materiales.
Propiedades
Fórmula molecular |
C12H7N3O3S |
|---|---|
Peso molecular |
273.27 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-5-thiophen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H7N3O3S/c16-15(17)9-5-3-8(4-6-9)11-13-14-12(18-11)10-2-1-7-19-10/h1-7H |
Clave InChI |
DHVSQLICXHFNHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(dimethylamino)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11634801.png)

![methyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634808.png)
![2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11634812.png)
![(5Z)-1-(furan-2-ylmethyl)-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11634819.png)
![(2Z)-5-amino-2-(2,5-dimethoxybenzylidene)-7-(2,5-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11634820.png)
![Furan, 2,2'-[(4-nitrophenyl)methylene]bis[5-methyl-](/img/structure/B11634821.png)


![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634839.png)
![N-Benzyl-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B11634840.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B11634841.png)

![N-[4-({4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B11634851.png)
